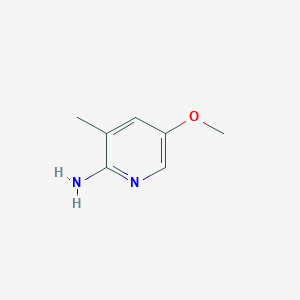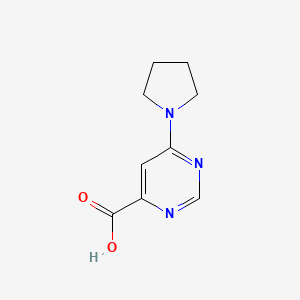
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The carboxylic acid group is attached to the 4-position of the pyrimidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis route for this compound is not available in the retrieved literature.Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring attached to a pyrimidine ring at the 6-position . The carboxylic acid group is attached to the 4-position of the pyrimidine ring . The exact three-dimensional structure and the spatial orientation of substituents could not be found in the retrieved literature.Scientific Research Applications
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives are significant in organic chemistry for their heteroatom-containing compounds, demonstrating substantial biological and medicinal applications. They are used as recognition units in the synthesis of optical sensors and have diverse biological implications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes in various scientific studies, indicating their broad applicability in biological sensing and interaction analysis (Jindal & Kaur, 2021).
Anti-inflammatory Properties
Research on pyrimidines has unveiled their potential in exhibiting anti-inflammatory effects by inhibiting the expression and activities of key inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins. This highlights their application in developing anti-inflammatory agents, demonstrating the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).
Broad Pharmacological Activity
The extensive class of pyrimidine derivatives is recognized for a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, and antiparasitic effects. This versatility makes the pyrimidine core a promising scaffold for the development of new biologically active compounds, serving as a basis for further pharmaceutical research and drug development (Chiriapkin, 2022).
Application in Heterocyclic Chemistry
Pyrimidine derivatives are integral in heterocyclic chemistry for their fascinating variability and properties in creating complex chemical structures. Their role in forming coordination complexes, along with their spectroscopic, magnetic, and electrochemical activities, underscores their significance in advanced chemical studies and materials science (Boča et al., 2011).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, derived from pyrimidine scaffolds, has shown extensive applicability in medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. The utilization of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds exemplifies the innovative approaches in chemical synthesis leveraging pyrimidine derivatives, highlighting their critical role in developing lead molecules for therapeutic purposes (Parmar et al., 2023).
Mechanism of Action
Target of action
Pyrrolidine and pyrimidine rings are common structures in many biologically active compounds . They are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical pathways
Compounds with pyrrolidine and pyrimidine structures can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are essential for regulating cell growth, differentiation, and survival. Furthermore, this compound can impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can promote cell growth and survival, while at higher doses, it may induce cytotoxic effects and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that excessively high doses of this compound can lead to adverse effects, including organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKYOZKSDQFNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


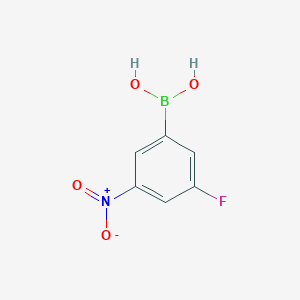
![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
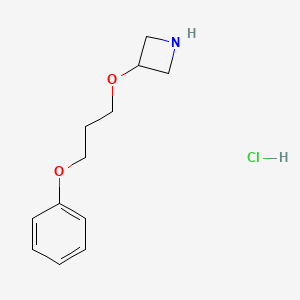
![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)


![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
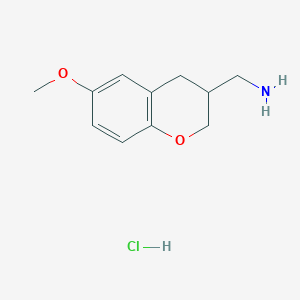
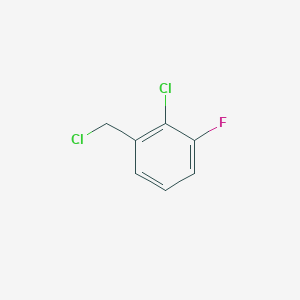
![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)
